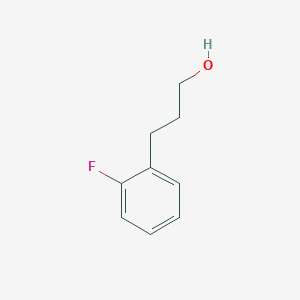

3-(2-氟苯基)丙醇

描述

Synthesis Analysis

The synthesis of fluorinated organic compounds often involves the introduction of fluorine or fluorinated groups into organic molecules. For instance, the synthesis of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was achieved through lipase-mediated kinetic resolution, indicating the potential for enzymatic approaches in the synthesis of similar fluorinated alcohols . Additionally, the synthesis of various 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones involved propargylation followed by click chemistry, suggesting a multi-step synthetic route that could be adapted for "3-(2-Fluorophenyl)propan-1-ol" .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using computational methods and spectroscopy. For example, the molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical approaches, such as density functional theory (DFT) . These studies provide a foundation for understanding the molecular geometry, bond lengths, and angles, which are crucial for predicting the behavior of "3-(2-Fluorophenyl)propan-1-ol".

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be influenced by the presence of the fluorine atom. For instance, the negative electrostatic potential regions in some fluorinated compounds are localized over certain groups, indicating possible sites for electrophilic attack . This information can be used to predict the chemical reactions that "3-(2-Fluorophenyl)propan-1-ol" might undergo, such as substitutions or additions at the fluorophenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds, such as their optical properties and potential for forming hydrogen bonds, are of significant interest. The first hyperpolarizability of some compounds has been calculated to assess their role in nonlinear optics . Moreover, the formation of strong intermolecular hydrogen bonds in compounds like 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol suggests that "3-(2-Fluorophenyl)propan-1-ol" may also form similar hydrogen bonding patterns, affecting its solubility and boiling point .

科学研究应用

环化生成色满

3-(o-氟苯基)丙醇可以通过铬三羰基配合物或铑(III)阳离子的作用来环化生成色满,这展示了它在合成杂环化合物(Houghton, Voyle, & Price, 1980)中的潜力。

与配位配体的反应

当在二甲基亚砜中用钾叔丁醇处理3-(2-氟苯基)丙醇的铬三羰基配合物时,会发生快速的分子内亲核取代反应,得到相应的色满配合物(Houghton, Voyle, & Price, 1983)。

合成抗菌化合物

从2-(4-氟苯基)-1-(2-羟基-4-甲氧基苯基)乙酮合成的一系列新型3-(1-芳基-1H-1,2,3-三唑-4-基)-2-(4-氟苯基)-1-(2-羟基-4-甲氧基苯基)丙酮表现出抗菌活性。这表明了它在开发新型抗菌剂(Nagamani, Anjaiah, Praveen, & Jalapathi, 2018)中的实用性。

合成三级胺和防腐蚀

通过烷基化反应合成的三级胺1,3-二氨基丙醇显示出在抑制碳钢腐蚀方面的潜力。这揭示了它在材料科学和防腐蚀保护中的潜在应用(Gao, Liang, & Wang, 2007)。

合成荧光标记物

从腈酚和甘油合成的三唑苯胺,包括1-(4-(3-氨基苯基)-1H-1,2,3-三唑-1-基)-3-(3-十五烷基苯氧基)丙醇,已被评估用作荧光生物标记物。它们的低毒性表明在生物柴油质量监测中的安全使用潜力(Pelizaro et al., 2019)。

合成抗真菌化合物

从1-芳基-1,3-二氮代丙醇-2-醇衍生物合成的1,3-双-(1,2,3-三唑-1-基)-丙醇衍生物,对白念珠菌属菌株表现出高活性,表明它们作为抗真菌化合物的潜力(Zambrano-Huerta et al., 2019)。

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(2-Fluorophenyl)propan-1-ol may also interact with various cellular targets.

Mode of Action

It enters the cytoplasm and destroys the inner structure of the cell molecules and the cytoplasm’s proteins . It’s plausible that 3-(2-Fluorophenyl)propan-1-ol may exhibit a similar mechanism of action.

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(2-Fluorophenyl)propan-1-ol may influence a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (15418) and structure suggest that it may have favorable ADME properties .

Result of Action

Given the potential wide range of biological activities of similar compounds , it’s plausible that 3-(2-Fluorophenyl)propan-1-ol may have diverse molecular and cellular effects.

Action Environment

It’s generally recommended to store similar compounds in a dry, cool, well-ventilated area , suggesting that environmental conditions such as temperature and humidity may affect the compound’s stability and efficacy.

属性

IUPAC Name |

3-(2-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKKPRUDKBJNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504543 | |

| Record name | 3-(2-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)propan-1-ol | |

CAS RN |

76727-24-7 | |

| Record name | 3-(2-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

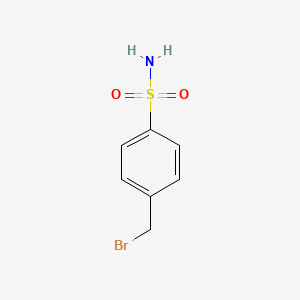

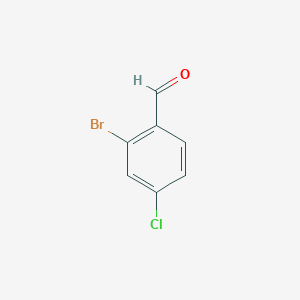

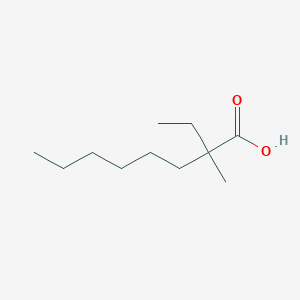

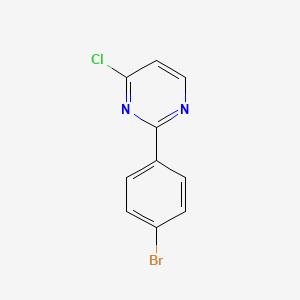

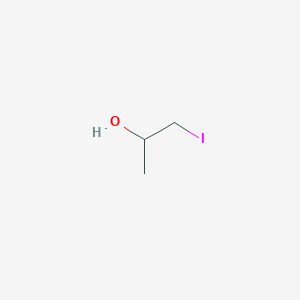

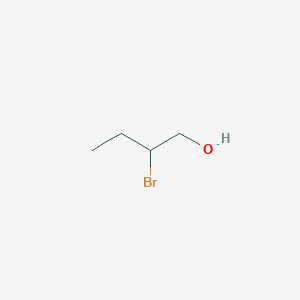

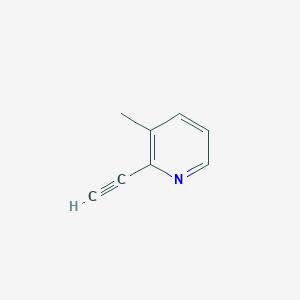

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

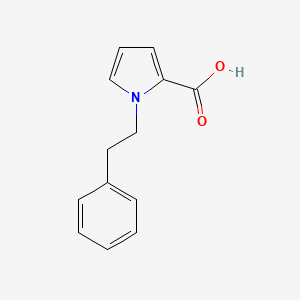

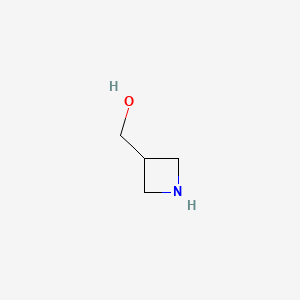

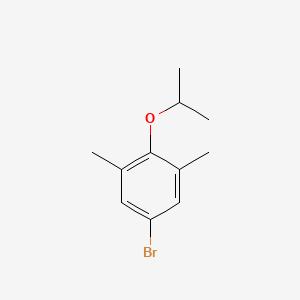

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)